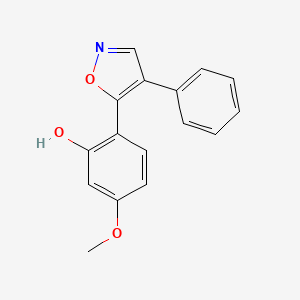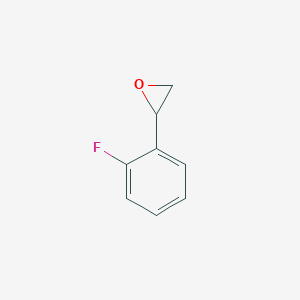
2-(2-Fluorophenyl)oxirane
Übersicht
Beschreibung
2-(2-Fluorophenyl)oxirane is an organic compound with the molecular formula C8H7FO. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its fluorine atom attached to the phenyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(2-Fluorophenyl)oxirane can be synthesized through the epoxidation of 2-fluorostyrene. A common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agents and solvents may vary based on industrial preferences and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Fluorophenyl)oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form 2-fluorophenylethanol.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products:
Nucleophilic Substitution: Products include 2-fluorophenylethanol derivatives.
Reduction: The major product is 2-fluorophenylethanol.
Oxidation: Products include diols and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)oxirane: Similar structure but with the fluorine atom at the para position.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of fluorine.
2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of fluorine.
Uniqueness: 2-(2-Fluorophenyl)oxirane is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and properties. The ortho position of the fluorine atom can lead to different steric and electronic effects compared to its para or meta counterparts .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBMJZGHIBDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74248-65-0 | |
| Record name | (2R)-2-(2-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B2908537.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)
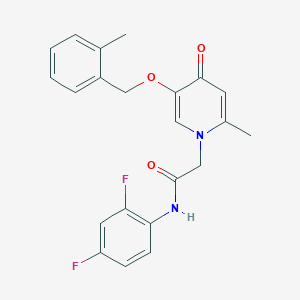
![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
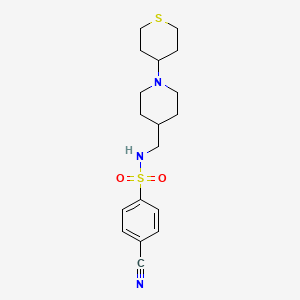
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)
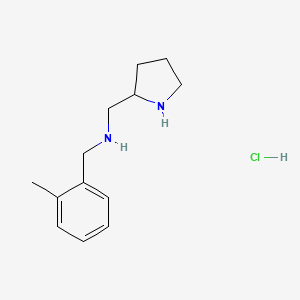
![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)
